BenchChemオンラインストアへようこそ!

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate

Asymmetric synthesis Biocatalysis Piperidine scaffold

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate (CAS 1303974-24-4; molecular formula C13H21NO5; molecular weight 271.31 g/mol) is a heterobifunctional piperidine scaffold featuring an N-Boc (tert-butoxycarbonyl) protecting group at the 1-position, an ethyl ester at the 3-position, and a reactive 5-oxo (ketone) group on the piperidine ring. It is classified as a 5-oxopiperidine-1,3-dicarboxylate diester and is supplied predominantly as a research chemical with a minimum purity specification of 95% (manufacturer-determined).

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
CAS No. 1303974-24-4
Cat. No. B1375790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate
CAS1303974-24-4
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
InChIKeyRIOIEBYUBPFLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate (CAS 1303974-24-4) – A Differentiated Piperidine Building Block for Medicinal Chemistry


1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate (CAS 1303974-24-4; molecular formula C13H21NO5; molecular weight 271.31 g/mol) is a heterobifunctional piperidine scaffold featuring an N-Boc (tert-butoxycarbonyl) protecting group at the 1-position, an ethyl ester at the 3-position, and a reactive 5-oxo (ketone) group on the piperidine ring . It is classified as a 5-oxopiperidine-1,3-dicarboxylate diester and is supplied predominantly as a research chemical with a minimum purity specification of 95% (manufacturer-determined) . The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems for pharmaceutical and medicinal chemistry applications, including intermediates for dipeptidyl peptidase IV (DPP-IV) inhibitors and nociceptin antagonists [1][2].

Why Generic Substitution Fails for 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate – Orthogonal Reactivity and Regiochemical Specificity


The three functional handles—N-Boc carbamate, ethyl ester, and 5-oxo ketone—constitute an orthogonal protection and reactivity triad that cannot be replicated by simple in-class analogs. Swapping the N-Boc group for a Cbz (benzyloxycarbonyl) protection alters deprotection conditions from acidolysis to hydrogenolysis, which is incompatible with reduction-sensitive substrates [1]. Changing the 3-ethyl ester to a methyl ester (CAS 1303974-96-0) modifies steric bulk and lipophilicity, impacting both reaction selectivity and chromatographic behavior . Replacing the 1,3-dicarboxylate regiochemistry with a 1,2- or 1,4- arrangement fundamentally changes the stereochemical outcome of key transformations, as demonstrated by baker's yeast reductions where 1,2-, 1,3-, and 1,4-dicarboxylate regioisomers deliver enantiomeric excesses of >97%, >93%, and 87% e.e., respectively [2]. Removing the 5-oxo ketone (e.g., ethyl 1-Boc-3-piperidinecarboxylate, CAS 130250-54-3) eliminates the carbonyl entirely, abolishing enolate and reductive amination chemistry . These differences are quantitative and mechanistically grounded, rendering generic substitution scientifically unsound without re-optimization of the entire synthetic sequence.

Quantitative Differentiation Evidence for 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate Against Closest Analogs


Regiochemistry-Driven Enantioselectivity: 1,3-Dicarboxylate vs 1,2- and 1,4-Regioisomers in Baker's Yeast Reduction

The 1,3-dicarboxylate regiochemistry of the target scaffold directly controls stereochemical outcome in biocatalytic ketone reductions. In baker's yeast reductions, the closely related 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate (4-oxo regioisomer of the same 1,3-diester family) yields the (3R,4S)-hydroxy product in 74% chemical yield with >99% diastereomeric excess and >93% enantiomeric excess [1]. By contrast, the 1,2-dicarboxylate regioisomer (1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate) gives 80% yield, >99% d.e., and >97% e.e., while the 1,4-dicarboxylate regioisomer (1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate) delivers 81% yield, >99% d.e., but only 87% e.e. [1]. This demonstrates that the regiochemical placement of the ester groups directly and quantifiably modulates enantioselectivity, making the 1,3-dicarboxylate framework a distinct synthetic entity.

Asymmetric synthesis Biocatalysis Piperidine scaffold

N-Protecting Group Selectivity: Boc vs Cbz Protection Efficiency and Orthogonal Deprotection

The N-Boc group on the target compound offers quantifiably superior protection efficiency and fundamentally different deprotection chemistry compared to the N-Cbz analog (1-benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, CAS 1956365-99-3). In a standardized spiro-piperidine synthesis, N-Boc protection of the piperidine nitrogen proceeded in 90% isolated yield, whereas N-Cbz protection of the same substrate gave 85% yield under comparable conditions [1]. Beyond yield, the deprotection orthogonality is critical: Boc is cleaved under acidic conditions (TFA, HCl/dioxane), while Cbz requires catalytic hydrogenation (H₂, Pd/C) or strongly acidic HBr/AcOH, which is incompatible with alkenes, alkynes, and reduction-sensitive ketones such as the 5-oxo group present in the target compound [2]. This makes the Boc-protected target uniquely suitable for multi-step sequences where the 5-oxo group must be preserved until late-stage reductive amination or enolate chemistry.

Protecting group strategy Orthogonal deprotection Peptidomimetic synthesis

Ketone-Enabled Reactivity: 5-Oxo vs Reduced (Des-oxo) Piperidine Diester Scaffolds

The 5-oxo ketone on the target compound (C13H21NO5, MW 271.31) confers reactivity absent in the reduced analog ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3, C13H23NO4, MW 257.33). The ketone enables enolate formation for α-functionalization, reductive amination for C–N bond construction, and carbonyl addition chemistry (Grignard, Wittig, etc.). The reduced analog lacks these capabilities entirely [1]. The physical properties further differentiate the two: the target compound (containing the 5-oxo group) has no reported melting point and is typically an oil or amorphous solid, whereas the reduced analog has a defined melting point of 35–40 °C and a boiling point of 323.9 °C at 760 mmHg (density 1.077 g/cm³) . The target compound also carries hazard classification H302/H315/H319/H332/H335 (harmful if swallowed, causes skin and eye irritation, harmful if inhaled, may cause respiratory irritation), requiring appropriate handling precautions distinct from the reduced analog .

Enolate chemistry Reductive amination Building block versatility

Ester Steric and Lipophilicity Differentiation: 3-Ethyl vs 3-Methyl Ester Analogs

The 3-ethyl ester of the target compound (C13H21NO5, MW 271.31) vs. the 3-methyl ester analog 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (CAS 1303974-96-0, C12H19NO5, MW 257.28) introduces quantifiable differences in molecular weight (+14.03 g/mol, one methylene unit), predicted lipophilicity (estimated ΔclogP ≈ +0.5 for ethyl vs methyl ester based on Hansch π constants), and boiling point (methyl ester: predicted bp 350.0±42.0 °C at 760 mmHg; target ethyl ester: expected bp ~360–370 °C) . The increased steric bulk of the ethyl ester slows ester hydrolysis rates under both acidic and basic conditions relative to the methyl ester, providing greater stability during synthetic sequences that involve aqueous workup or mildly basic conditions [1]. Conversely, the ethyl ester is more readily cleaved by esterases in biological systems, which may be relevant for pro-drug strategies.

Lipophilicity tuning Steric effects Chromatographic separation

Patent-Corroborated Utility as a DPP-IV Inhibitor Intermediate Scaffold

The 5-oxopiperidine-1,3-dicarboxylate scaffold, to which the target compound belongs, is explicitly claimed and exemplified as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and obesity [1]. The patent literature demonstrates that compounds bearing a chiral piperidine ring with an oxo group—directly accessible from the target compound via asymmetric reduction—exhibit good inhibitory activity against the DPP-IV enzyme [1]. While the reduced analog (ethyl 1-Boc-3-piperidinecarboxylate, CAS 130250-54-3) is cited in patent literature for matrix metalloproteinase (MMP) and TACE inhibitor synthesis , the 5-oxo-functionalized target compound maps specifically to DPP-IV inhibitor routes, establishing a distinct and commercially relevant application space.

DPP-IV inhibitor Type 2 diabetes Pharmaceutical intermediate

Supplier Availability and Purity Benchmarking Against Closest Commercial Analogs

The target compound (CAS 1303974-24-4) is commercially available from multiple suppliers at a standard purity of 95% (AKSci, Leyan, Fisher Scientific/eMolecules, Fluorochem), with MDL number MFCD18909957 . The closest methyl ester analog (CAS 1303974-96-0) is also available at 95–99% purity from a comparable supplier base (MDL MFCD18909956) . However, the 1-benzyl-3-methyl Cbz analog (CAS 1956365-99-3) is less widely stocked, and its deprotection incompatibility with the ketone limits its procurement value for ketone-preserving synthetic routes. The reduced analog (CAS 130250-54-3) is more broadly available but lacks the ketone functionality. The target compound therefore occupies a niche where it is the only commercially accessible building block that simultaneously offers N-Boc protection, a 3-ethyl ester, a 5-oxo ketone, and the 1,3-dicarboxylate regiochemistry in a single scaffold.

Commercial availability Purity specification Procurement benchmarking

Validated Application Scenarios for 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate in Drug Discovery and Chemical Biology


Asymmetric Synthesis of Chiral 5-Hydroxypiperidine-1,3-dicarboxylates via Biocatalytic Ketone Reduction

The 5-oxo ketone of the target compound serves as the substrate for enantioselective baker's yeast reduction, delivering chiral 5-hydroxypiperidine-1,3-dicarboxylates, which are key intermediates for DPP-IV inhibitors [1]. The 1,3-dicarboxylate regiochemistry yields >93% e.e. under optimized non-fermenting conditions, a distinct stereochemical outcome compared to the 1,2-regioisomer (>97% e.e.) and 1,4-regioisomer (87% e.e.) [2]. This established biocatalytic route enables kilogram-scale production of enantiomerically pure piperidine building blocks without requiring chiral chromatography or resolution.

Multi-Step Synthesis of Nociceptin Antagonist Intermediates via 1,3-Dicarboxylate Scaffold Elaboration

The 1,3-dicarboxylate framework of the target compound maps to the core structure of advanced intermediates used in nociceptin antagonist synthesis, as demonstrated by Jona et al. for the related 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate [3]. The Boc group ensures nitrogen protection throughout the sequence, the 5-oxo group enables diastereoselective reduction and subsequent functionalization, and the 3-ethyl ester provides a handle for amidation or hydrolysis in late-stage diversification. The entire synthetic sequence—diastereoselective reduction, isomerization, and N-arylation—depends on the precise 1,3-dicarboxylate architecture that is unique to the target compound class.

Orthogonal Deprotection Strategies in Peptidomimetic and Heterocyclic Library Synthesis

The three orthogonal functional groups (N-Boc, 3-COOEt, 5-oxo) permit sequential deprotection and functionalization without protecting group crossover, a critical requirement for solid-phase and solution-phase library synthesis [1][4]. The Boc group is selectively removed with TFA/CH₂Cl₂ leaving both esters intact; the ethyl ester is selectively hydrolyzed with LiOH/THF/H₂O in the presence of the Boc group; and the 5-oxo ketone undergoes reductive amination or Grignard addition independent of the ester and carbamate functionalities. This orthogonality cannot be achieved with Cbz-protected or reduced analogs, which either require hydrogenation conditions that reduce the ketone or lack the ketone handle entirely.

DPP-IV Inhibitor Lead Optimization and Scale-Up Intermediate Manufacturing

Patent NZ607694A explicitly describes the use of chiral 5-oxopiperidine-1,3-dicarboxylate intermediates—directly derived from the target compound class—in the manufacture of DPP-IV inhibitors for diabetes and obesity [1]. The target compound's 5-oxo group enables the installation of chirality via asymmetric reduction, while the 3-ethyl ester and N-Boc groups allow sequential functionalization to access diverse DPP-IV inhibitor chemotypes. Substituting the target compound with a reduced analog or different regioisomer would route synthesis away from the patented DPP-IV inhibitor scaffold, invalidating the established synthetic route.

Quote Request

Request a Quote for 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.